molecular formula C15H14O2S B1323943 4-Methoxy-2'-thiomethylbenzophenone CAS No. 760192-84-5

4-Methoxy-2'-thiomethylbenzophenone

Cat. No. B1323943
M. Wt: 258.3 g/mol
InChI Key: WEYPAMHTOPJRGL-UHFFFAOYSA-N
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Description

4-Methoxy-2’-thiomethylbenzophenone, also known as MTB, is a chemical compound with potential applications in research and industry. It has a molecular formula of C15H14O2S and a molecular weight of 258.34 .


Molecular Structure Analysis

The InChI code for 4-Methoxy-2’-thiomethylbenzophenone is 1S/C15H14O2S/c1-17-12-9-7-11 (8-10-12)15 (16)13-5-3-4-6-14 (13)18-2/h3-10H,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Methoxy-2’-thiomethylbenzophenone has a melting point of 126-128 degrees Celsius .

Scientific Research Applications

Photodynamic Therapy Application

4-Methoxy-2'-thiomethylbenzophenone derivatives have been explored in the context of photodynamic therapy (PDT), particularly in cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds exhibited useful properties for PDT, including high singlet oxygen quantum yield and appropriate photodegradation, making them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Environmental Impact Studies

The presence and impact of hydroxylated benzophenone derivatives, including 4-Methoxy-2'-thiomethylbenzophenone, in environmental water samples have been studied. Negreira et al. (2009) developed a method involving solid-phase extraction and liquid chromatography-tandem mass spectrometry to determine these compounds in water samples. This research is crucial for understanding the environmental distribution and potential ecological impact of these UV absorbers (Negreira et al., 2009).

Molecular Structure and Antioxidant Activities

The molecular structure, spectroscopic data, and antioxidant activities of 4-Methoxy-2'-thiomethylbenzophenone derivatives have been a subject of interest. Althagafi and Gaffer (2019) synthesized new phenolic bis-azobenzene derivatives and explored their antioxidant activities. These findings contribute to understanding the chemical behavior and potential biomedical applications of these compounds (Althagafi & Gaffer, 2019).

Nanoparticle Synthesis

4-Methoxy-2'-thiomethylbenzophenone has been used as a precursor in the synthesis of nanoparticles. Khalaji et al. (2020) described the use of a benzophenone copper(II) complex for preparing CuO nanoparticles, showcasing the role of this compound in nanomaterial synthesis (Khalaji et al., 2020).

Endocrine Disruption Studies

Studies have also been conducted on the potential endocrine-disrupting effects of benzophenone derivatives like 4-Methoxy-2'-thiomethylbenzophenone. Molina-Molina et al. (2008) profiled benzophenone derivatives using estrogen receptor-specific bioassays, providing insights into their interactions with human and fish estrogen receptors (Molina-Molina et al., 2008).

Safety And Hazards

The safety information available indicates that 4-Methoxy-2’-thiomethylbenzophenone may be an irritant . As with all chemicals, it should be handled with care, using appropriate personal protective equipment, and in a well-ventilated area.

properties

IUPAC Name

(4-methoxyphenyl)-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYPAMHTOPJRGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641488
Record name (4-Methoxyphenyl)[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2'-thiomethylbenzophenone

CAS RN

760192-84-5
Record name (4-Methoxyphenyl)[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RD Rieke - 2016 - books.google.com
Written by the creator of Rieke metals, valuable for chemical reaction methods and efficiency, this groundbreaking book addresses a significant aspect of organic and inorganic …
Number of citations: 11 books.google.com

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